molecular formula C23H19N3O4 B3012977 5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941882-03-7

5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B3012977
CAS RN: 941882-03-7
M. Wt: 401.422
InChI Key: HILHMWUBDYJTIQ-UHFFFAOYSA-N
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Description

The compound "5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile" is a complex organic molecule that appears to be a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole rings. The structure of this compound suggests that it may have been designed for specific interactions with biological targets, possibly due to the presence of multiple functional groups that can engage in various chemical interactions.

Synthesis Analysis

The synthesis of related benzazepine derivatives has been reported, where a key step involves a stereoselective addition of cyanide to create carbonitrile diastereomers, as seen in the synthesis of 3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-2-carbonitrile . Although the compound is not a benzazepine, the synthesis of its carbonitrile group could potentially follow a similar pathway, involving a key nitrile introduction step. The stereoselective nature of such syntheses is crucial for the final activity of the compound, as different stereoisomers can have vastly different biological effects.

Molecular Structure Analysis

The molecular structure of the compound includes a benzylamino group, a furanyl ring, and a methoxyphenoxy moiety, all of which are connected to an oxazole ring that carries a carbonitrile substituent. The presence of these groups indicates a molecule with a potential for varied chemical reactivity and the ability to form multiple types of chemical bonds. The oxazole ring, in particular, is a five-membered heterocycle containing both nitrogen and oxygen atoms, which can engage in hydrogen bonding and other interactions.

Chemical Reactions Analysis

The compound's benzylamino group could potentially undergo reactions typical of anilines, such as acylation or sulfonation. The furanyl component might participate in Diels-Alder reactions as a diene, while the methoxy group could be involved in demethylation reactions under certain conditions. The carbonitrile group is a versatile handle that can be transformed into a variety of other functional groups, such as amines or acids, through reduction or hydrolysis, respectively.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided in the data, we can infer that the molecule's solubility, melting point, and stability would be influenced by its functional groups. For instance, the oxazole and furan rings might contribute to the compound's aromaticity and rigidity, affecting its solubility in organic solvents. The carbonitrile group could impact the compound's acidity and reactivity in nucleophilic addition reactions. The overall molecular architecture, including the presence of the methoxy group, would influence the compound's ability to interact with biological molecules, potentially making it a candidate for pharmaceutical applications.

The provided papers do not directly discuss the compound but offer insights into the synthesis and reactivity of structurally related molecules. The stereoselective synthesis of carbonitrile-containing compounds and the preparation of regioisomeric benzoxazole derivatives are particularly relevant to understanding the potential synthetic routes and chemical behavior of the compound .

Scientific Research Applications

Synthesis and Spectral Analysis

  • A study by Halim & Ibrahim (2022) explored the synthesis and spectral analysis of a compound structurally related to the one , focusing on the ring opening and closure reactions. This research contributes to understanding the chemical properties and potential applications of similar oxazole derivatives in various fields, including medicinal chemistry (Halim & Ibrahim, 2022).

Aza-Piancatelli Rearrangement

  • Reddy et al. (2012) investigated the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, a method that could be relevant for synthesizing structurally related furan and oxazine derivatives. Such methodologies are essential in developing new synthetic pathways for complex molecules (Reddy et al., 2012).

Antimicrobial Activities

  • Bektaş et al. (2010) focused on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, which is significant in understanding the biological applications of similar compounds, including potential antimicrobial properties (Bektaş et al., 2010).

Energetic Materials

  • Yu et al. (2017) synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives for use as insensitive energetic materials. This study highlights the potential of oxazole derivatives in materials science, particularly in the development of safe energetic materials (Yu et al., 2017).

Design and Synthesis in Medicinal Chemistry

  • Başoğlu et al. (2013) described the design, synthesis, and antimicrobial activities of some azole derivatives, indicating the relevance of such compounds in medicinal chemistry and drug development (Başoğlu et al., 2013).

Leukotriene Antagonists

  • Musser et al. (1987) synthesized novel benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, investigating their potential as leukotriene antagonists. This study contributes to the understanding of the therapeutic potential of similar compounds in treating inflammatory conditions (Musser et al., 1987).

properties

IUPAC Name

5-(benzylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-27-17-7-9-18(10-8-17)28-15-19-11-12-21(29-19)23-26-20(13-24)22(30-23)25-14-16-5-3-2-4-6-16/h2-12,25H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILHMWUBDYJTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

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